molecular formula C9H10N4O3S B2673535 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 877630-52-9

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No. B2673535
CAS RN: 877630-52-9
M. Wt: 254.26
InChI Key: QBJXSYFHGSIZTN-UHFFFAOYSA-N
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Description

The compound “methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core. Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound, which means they contain a ring structure with different types of atoms . These compounds are often used in the development of new drugs due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached to it. These functional groups include a methyl group, an oxo group, and a thio group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would likely depend on the specific biological or chemical context in which it is used. For example, some similar compounds have been found to inhibit certain enzymes, which can lead to various biological effects .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and possible uses in the development of new drugs .

properties

IUPAC Name

methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-4(8(15)16-2)17-9-11-6-5(3-10-13-6)7(14)12-9/h3-4H,1-2H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJXSYFHGSIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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